
3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is an organic compound belonging to the class of diazirines, which are compounds with a diazirine ring, an aziridine ring and a bromine atom. Diazirines are used as organic reagents in organic synthesis, and have a wide range of applications in scientific research. This compound is a colorless solid and has a boiling point of 140°C. It has been used as a photochemical reagent in organic synthesis, and has a variety of applications in scientific research.
Mecanismo De Acción
The photochemical reaction of 3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is initiated by the absorption of light in the UV-A region of the spectrum. The absorption of light results in the formation of a diazirine-bromonium ion, which is then attacked by a nucleophile, such as water or an organic solvent, to form a diazirine-bromide. This reaction can be used to form a variety of organic compounds, depending on the nucleophile used.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied in detail. However, it is believed that the compound is not toxic to humans or other mammals, and is not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is its high efficiency as a photochemical reagent. The compound has a very high absorption of light in the UV-A region, which allows for rapid and efficient photochemical reactions. The compound is also relatively stable and non-toxic, making it safe to use in laboratory experiments. The main limitation of the compound is its relatively low solubility in organic solvents, which can limit its use in some applications.
Direcciones Futuras
The potential applications of 3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine are numerous, and there are many possible future directions for research. These include the development of new synthetic methods using the compound as a reagent, the study of its biochemical and physiological effects, and the development of new organic compounds using the compound as a starting material. Additionally, the compound could be used as a photochemical reagent in the synthesis of novel organic materials, such as polymers and semiconductors. Finally, the compound could be used in the development of new methods for the study of organic reaction mechanisms.
Métodos De Síntesis
3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine can be synthesized by the reaction of 2-bromophenyl trifluoromethanesulfonate with potassium diazotate in an aqueous solution. The reaction is carried out at room temperature, and the product is isolated by precipitation with ethanol. The yield of the reaction is typically in the range of 80-90%.
Aplicaciones Científicas De Investigación
3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is widely used in scientific research as a photochemical reagent. It has been used in the synthesis of a variety of organic compounds, including heterocycles, polymers, and polyaromatic compounds. It has also been used in the synthesis of organic dyes and pigments, and in the study of organic reaction mechanisms.
Propiedades
IUPAC Name |
3-(2-bromophenyl)-3-(trifluoromethyl)diazirine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-4-2-1-3-5(6)7(13-14-7)8(10,11)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQMXXPOOSVJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2(N=N2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

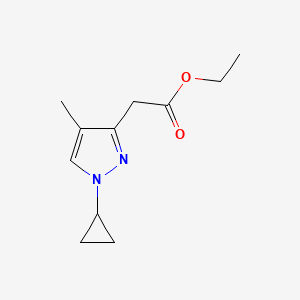
![tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate](/img/structure/B6602241.png)
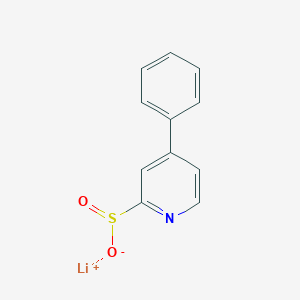
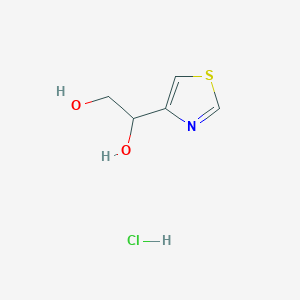

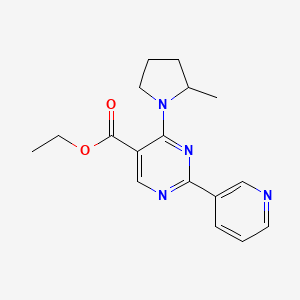
![1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene](/img/structure/B6602288.png)

![2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6602297.png)
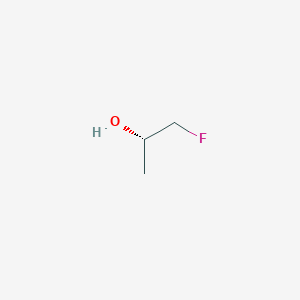

![3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B6602312.png)

